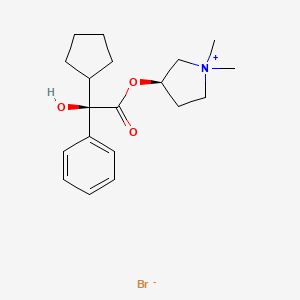
Ritropirronium bromide
Vue d'ensemble
Description
Ritropirronium bromide is a quaternary ammonium compound that is used as a neuromuscular blocking agent. It is commonly used in surgical procedures to induce muscle relaxation and facilitate intubation. In recent years, this compound has gained attention for its potential use in scientific research applications.
Applications De Recherche Scientifique
Pharmacokinetics and Renal Impairment
- Impact on Pharmacokinetics in Renal Impairment : Ritropirronium bromide, also known as NVA237 (glycopyrronium bromide), exhibits changes in systemic exposure due to renal impairment. In a study, moderate increases in total systemic exposure were observed in subjects with mild and moderate renal impairment compared to healthy volunteers. This indicates the influence of renal function on the pharmacokinetics of this compound (Sechaud et al., 2012).
COPD Treatment
Use in Chronic Obstructive Pulmonary Disease (COPD) : this compound has been shown to be effective in the treatment of COPD. In the GLOW2 study, it significantly improved lung function, dyspnea, health status, and reduced the risk of COPD exacerbations compared to placebo. Its efficacy was comparable to that of tiotropium, another long-acting muscarinic antagonist (Kerwin et al., 2012).
Long-Acting Muscarinic Antagonist : Glycopyrronium bromide, another name for this compound, is recognized as a long-acting muscarinic antagonist for maintenance treatment in COPD. Studies have confirmed its efficacy in improving lung function, dyspnea scores, exacerbation rates, and exercise endurance in patients with moderate to severe COPD (Riario-Sforza et al., 2015).
Mécanisme D'action
Ritropirronium bromide is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide . It is used either alone or in combination therapy for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease .
Target of Action
This compound primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which controls the body’s rest and digest activities. By acting as a muscarinic antagonist, this compound blocks the actions of endogenous acetylcholine or exogenous agonists .
Mode of Action
This compound acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways, thereby inhibiting their function . This antagonistic action results in the dilation of the airways, making it easier for patients to breathe.
Biochemical Pathways
It is known that the drug’s antagonistic action on the muscarinic acetylcholine receptors leads to the inhibition of the parasympathetic nervous system in the airways . This results in bronchodilation, or the expansion of the bronchial air passages .
Pharmacokinetics
It is known that the drug is commonly administered through inhalation, which allows for a local effect without significant systemic absorption .
Result of Action
The primary result of this compound’s action is the relief of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD). By blocking the muscarinic acetylcholine receptors, the drug inhibits the parasympathetic nervous system in the airways, leading to bronchodilation . This makes it easier for patients to breathe and helps manage the symptoms of COPD.
Propriétés
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58493-54-2, 475468-09-8 | |
| Record name | threo-Glycopyrronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)


![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

